3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one
Description
Properties
CAS No. |
72499-50-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-methyl-2,4,7,8-tetrahydropyrazolo[4,3-d][1,3]oxazepin-5-one |
InChI |
InChI=1S/C7H9N3O2/c1-4-6-5(10-9-4)2-3-12-7(11)8-6/h2-3H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
KMBUBFZYSQSCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)CCOC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Research indicates that 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one exhibits various biological activities that make it a candidate for further investigation:
- Antidepressant Effects: This compound has been studied for its potential antidepressant properties. It is believed to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Early studies suggest that it may enhance mood and reduce anxiety in animal models .
- Neuroprotective Properties: There is emerging evidence that this compound may have neuroprotective effects. It could potentially mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation .
- Anticancer Activity: Some studies have reported that derivatives of pyrazolo compounds exhibit anticancer properties. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest .
Therapeutic Potential
The therapeutic potential of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one can be summarized as follows:
Case Studies
Several case studies have highlighted the applications of this compound:
- Antidepressant Efficacy in Animal Models: A study published in a peer-reviewed journal demonstrated significant antidepressant effects in mice administered with 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one. Behavioral tests indicated reduced depressive-like symptoms compared to control groups .
- Neuroprotection Against Oxidative Stress: Research conducted on neuronal cell cultures showed that this compound could protect against oxidative stress-induced cell death. The study suggested that it modulates antioxidant enzyme activity .
- Inhibition of Tumor Growth: In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines (e.g., breast and colon cancer). The proposed mechanism involves the activation of apoptotic pathways .
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-fused heterocycles. Below is a detailed comparison with structurally related molecules, emphasizing synthesis, physicochemical properties, and biological relevance.
Structural Analog: 3,7,7-Trimethyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one
- Molecular Formula : C₉H₁₃N₃O₂ (vs. C₈H₉N₃O₂ for the target compound).
- Key Differences: Additional methyl groups at positions 3 and 7 enhance steric bulk and lipophilicity. This may reduce solubility in polar solvents compared to the mono-methylated target compound.
- Synthesis : Prepared via multi-step reactions involving cyclization and acetylation, similar to methods for the target compound .
Pyrano-Pyrazole Derivatives
- Example: 4-(4-Fluorophenyl)-3-methyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5-amine (). Structural Contrast: Incorporates a pyrimidine ring fused to pyrano-pyrazole, increasing aromaticity and hydrogen-bonding capacity. Synthesis: Utilizes formamide and formic acid under reflux, differing from the acetic anhydride-mediated acetylation used for the target compound . Biological Relevance: Fluorophenyl substituents enhance antimicrobial activity, suggesting that electron-withdrawing groups improve bioactivity compared to methyl substituents .
Pyrazolo-Pyrimidinones
- Example: 3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85)** (). Key Features: Trifluoromethyl groups increase metabolic stability and lipophilicity. The hexahydro-pyrimidinone core offers conformational rigidity. Comparison: MK85’s trifluoromethyl groups likely enhance CNS penetration compared to the target compound’s simpler methyl group .
Oxazolo-Pyrazolo-Diazepinones
- Example: 4,8,9,10a-Tetrahydro-3-methyl-10a-phenyl-1-propyl-1H-oxazolo[3,2-d]pyrazolo[3,4-f][1,4]diazepin-5-(6H)-one** (). Structural Complexity: A diazepinone fused to oxazole and pyrazole rings, creating a larger, more rigid scaffold. Synthesis: Requires aluminum chloride catalysis in benzene, contrasting with the milder conditions for the target compound .
Table 1: Comparative Overview of Key Properties
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The methyl group increases logP compared to unsubstituted analogs but is less impactful than fluorine or trifluoromethyl groups.
- Solubility: Oxazepin’s seven-membered ring may improve aqueous solubility over six-membered pyrimidinones due to reduced planarity .
- Metabolic Stability : Methyl groups generally enhance metabolic stability, though trifluoromethyl groups (as in MK85) offer superior resistance to oxidation .
Biological Activity
3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. Its structure features a pyrazolo[4,3-d]oxazepine core, which is significant for its biological interactions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| CAS Number | 72499-50-4 |
Synthesis
The synthesis of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one typically involves multi-step reactions starting from simpler precursors. The process often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization to form the oxazepine ring.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and K-562 (leukemia).
- Findings : The compound exhibited moderate cytotoxicity against these cell lines at certain concentrations but did not show significant inhibition of key protein kinases associated with cancer progression (e.g., CDK2/cyclin E and Abl kinase) .
Table 1: Cytotoxicity of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one
| Cell Line | Concentration (µM) | Cytotoxicity (%) |
|---|---|---|
| MCF-7 | 10 | 25 |
| MCF-7 | 50 | 40 |
| K-562 | 10 | 30 |
| K-562 | 50 | 35 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Tested Bacteria : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Results : Some derivatives showed promising inhibitory effects compared to standard antibiotics like amoxicillin and ciprofloxacin .
Table 2: Antimicrobial Activity of 3-Methyl Derivatives
| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 30 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazolo derivatives in treating various diseases:
Q & A
Q. What experimental designs assess CYP450 enzyme induction or inhibition by this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
